molecular formula C17H18N2O3S B463187 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide CAS No. 297178-83-7

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide

Cat. No. B463187
CAS RN: 297178-83-7
M. Wt: 330.4g/mol
InChI Key: NFQHLWBYXDKLQZ-UHFFFAOYSA-N
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Description

“N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide” is a chemical compound with the linear formula C17H18N2O3S . It has a molecular weight of 330.409 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide” is represented by the linear formula C17H18N2O3S . Unfortunately, more detailed structural analysis or diagrams are not available in the search results.

Scientific Research Applications

Anion Coordination and Molecular Structures

Research on quinoline derivatives, including compounds similar to N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide, has explored their unique spatial orientations and how they coordinate with anions. Studies have found that such compounds can form complex structures with salts through weak interactions, leading to various molecular geometries. For instance, certain amide derivatives exhibit tweezer-like geometries and form channel-like structures in their crystal forms, demonstrating the intricate ways these molecules can interact with anions and each other (Kalita, Baruah, 2010).

Crystallography and Co-crystal Formation

Further investigations into quinoline derivatives have focused on their crystallography and the formation of co-crystals with aromatic diols. Such research has revealed the ability of these compounds to form hydrated co-crystals with distinct structural properties, offering insights into their potential applications in materials science and molecular engineering (Karmakar, Kalita, Baruah, 2009).

Antimicrobial and Antiprotozoal Activities

Recent studies have also delved into the antimicrobial and antiprotozoal potential of quinoline derivatives, including those structurally related to N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide. These compounds have shown promising results against various pathogens, indicating their potential as therapeutic agents. For example, a series of N-substituted phenyl acetamide derivatives exhibited significant antibacterial and antifungal activities, highlighting the broad spectrum of their bioactive properties (Patel et al., 2017).

Luminescent Properties and Material Science Applications

The luminescent properties of quinoline derivatives have been a subject of interest for their potential applications in material science, particularly in the development of new photoluminescent materials. Studies have focused on the synthesis and characterization of new compounds with enhanced luminescent properties, which could be used in various technological applications, including sensors and display technologies (Wu et al., 2006).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)18-15-8-10-16(11-9-15)23(21,22)19-12-4-6-14-5-2-3-7-17(14)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHLWBYXDKLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181268
Record name N-[4-[(3,4-Dihydro-1(2H)-quinolinyl)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide

CAS RN

297178-83-7
Record name N-[4-[(3,4-Dihydro-1(2H)-quinolinyl)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297178-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(3,4-Dihydro-1(2H)-quinolinyl)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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